Ivosidenib mIDH1 Inhibition Potency: IC50 Data Across All Major R132 Variants vs. Enasidenib Cross-Reactivity
Ivosidenib exhibits consistent nanomolar potency across all five major IDH1-R132 mutations. Biochemical IC50 values range from 8 nM (R132G) to 13 nM (R132C/L), with R132H at 12 nM [1]. In contrast, enasidenib (an mIDH2 inhibitor) shows an IC50 of 48,400 nM against IDH1-R132H, representing >4,000-fold lower potency . This demonstrates that enasidenib cannot functionally substitute for ivosidenib in mIDH1 contexts.
| Evidence Dimension | Enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | IDH1-R132H: 12 nM; R132C: 13 nM; R132G: 8 nM; R132L: 13 nM; R132S: 12 nM |
| Comparator Or Baseline | Enasidenib: IDH1-R132H IC50 = 48,400 nM |
| Quantified Difference | >4,000-fold higher potency for ivosidenib vs. enasidenib on mIDH1 target |
| Conditions | Biochemical enzyme inhibition assay using recombinant mutant IDH1 proteins |
Why This Matters
Procurement of the correct IDH inhibitor isoform is essential: ivosidenib for mIDH1, enasidenib for mIDH2—cross-inhibition is negligible.
- [1] PeptideDB. Ivosidenib (AG-120) Bioactivity Data: IC50 Values for IDH1-R132 Mutants. CAS 1448347-49-6. View Source
